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Overview
Description
HTL22562 is a synthetic organic compound that functions as a calcitonin gene-related peptide receptor antagonist. It was designed for the acute treatment of migraine, making it a significant compound in the field of neurology .
Chemical Reactions Analysis
HTL22562 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively documented, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
HTL22562 is extensively used in scientific research, particularly in the study of migraines. As a calcitonin gene-related peptide receptor antagonist, it helps in understanding the role of this receptor in migraine pathophysiology .
Mechanism of Action
HTL22562 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain and the regulation of blood flow in the brain. By blocking this receptor, HTL22562 helps to alleviate the symptoms of migraine .
Comparison with Similar Compounds
HTL22562 is unique in its specific targeting of the calcitonin gene-related peptide receptor. Similar compounds include other calcitonin gene-related peptide receptor antagonists, such as BHV-3100 and NVL-520 . These compounds also target the same receptor but may differ in their pharmacokinetic properties, efficacy, and safety profiles.
HTL22562 stands out due to its specific design for acute migraine treatment, making it a valuable tool in both clinical and research settings.
Properties
CAS No. |
2097085-63-5 |
---|---|
Molecular Formula |
C40H49N11O5 |
Molecular Weight |
763.9 g/mol |
IUPAC Name |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1 |
InChI Key |
LIPVCPUZWNTQHV-SAIUNTKASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
Origin of Product |
United States |
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